M2e, human -

M2e, human

Catalog Number: EVT-14046368
CAS Number:
Molecular Formula: C107H170N32O41S2
Molecular Weight: 2624.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

M2e, or the extracellular domain of the matrix protein 2 from the influenza A virus, represents a highly conserved peptide sequence that is crucial for the development of universal influenza vaccines. The M2e peptide is composed of approximately 23 amino acids and is recognized for its potential to elicit a broad immune response against various strains of influenza A. This peptide's conservation across different influenza subtypes makes it an attractive target for vaccine development aimed at providing cross-protection against diverse influenza viruses, including human, avian, and swine strains .

Source and Classification

M2e is derived from the M2 protein of the influenza A virus, which plays a significant role in viral replication and assembly. The M2 protein is classified as a matrix protein, and its extracellular domain (M2e) serves as an antigenic target for immune responses. The M2 protein is essential for viral uncoating and membrane fusion during infection, making M2e a critical component for vaccine strategies aiming to induce protective immunity against influenza .

Synthesis Analysis

Methods

The synthesis of M2e peptides typically involves solid-phase peptide synthesis techniques. For instance, studies have reported synthesizing the M2e peptide sequence using automated synthesizers, followed by purification through high-performance liquid chromatography (HPLC) to achieve high purity levels (above 90%) .

Technical Details

In a notable study, M2e was covalently linked to a self-assembling fibrillized peptide known as Q11 to enhance its immunogenicity. This conjugate was designed to form nanoparticles under physiological conditions, facilitating better immune responses when administered as a vaccine . The synthesis process involves:

  • Peptide Sequence: The M2e peptide sequence used is N-SLLTEVETPIRNEWGCRCNDSSD.
  • Purification: Peptides are purified using HPLC and characterized by mass spectrometry.
  • Storage: Stock solutions are prepared in distilled water and stored at -20°C .
Molecular Structure Analysis

Structure

Data

The M2e sequence exhibits minimal variability across different strains of influenza A viruses, with key residues showing high conservation. Studies have analyzed sequences from thousands of strains to identify consensus sequences that could be utilized in vaccine formulations .

Chemical Reactions Analysis

Reactions

M2e does not participate in traditional chemical reactions as small molecules do; rather, it functions primarily as an antigen. Its interactions are predominantly with immune cells and antibodies. Upon vaccination with M2e-based constructs, the immune system recognizes this peptide and mounts an antibody response.

Technical Details

Research has demonstrated that immunization with M2e can lead to the production of specific antibodies that recognize the peptide. These antibodies can neutralize various strains of the influenza virus by targeting the conserved regions of the M2 protein during viral infection .

Mechanism of Action

Process

The mechanism by which M2e induces an immune response involves several steps:

  1. Antigen Presentation: After administration, dendritic cells capture the M2e peptide and present it on their surface via major histocompatibility complex molecules.
  2. T Cell Activation: This presentation activates T helper cells, which in turn stimulate B cells to produce antibodies specific to M2e.
  3. Antibody Response: The generated antibodies can neutralize influenza viruses by preventing them from entering host cells or by marking them for destruction by other immune cells .

Data

Immunological studies have shown that vaccination with various formulations containing M2e leads to significant antibody titers against the peptide, correlating with improved protection against subsequent viral challenges in animal models .

Physical and Chemical Properties Analysis

Physical Properties

M2e peptides are typically soluble in aqueous buffers at physiological pH. They tend to form aggregates or nanoparticles when linked to self-assembling peptides like Q11.

Chemical Properties

M2e is stable under physiological conditions but may undergo conformational changes upon binding to antibodies or during nanoparticle formation. Its primary structure consists of a linear sequence of amino acids that confer its antigenic properties.

Relevant data include:

  • Molecular Weight: Approximately 3 kDa for the M2e peptide.
  • Amino Acid Composition: High conservation among various influenza A strains ensures consistent immunogenicity across different viral subtypes .
Applications

Scientific Uses

M2e has significant potential in vaccine development due to its conserved nature across various strains of influenza A virus. Applications include:

  • Universal Influenza Vaccines: Research indicates that vaccines incorporating M2e can provide broad protection against multiple influenza strains.
  • Nanoparticle Vaccines: Self-assembled nanoparticle vaccines utilizing M2e have shown promise in preclinical trials for eliciting robust immune responses without requiring additional adjuvants .
  • Therapeutic Antibodies: Development of monoclonal antibodies targeting M2e could serve as therapeutic agents against influenza infections.
Introduction to M2e as a Universal Influenza Vaccine Target

Influenza A viruses (IAVs) cause recurrent seasonal epidemics and unpredictable pandemics, posing persistent global health threats. Current vaccines targeting variable surface proteins (hemagglutinin/HA and neuraminidase/NA) require annual updates and offer limited cross-protection. The ectodomain of matrix protein 2 (M2e)—a 23-amino-acid peptide—has emerged as a promising target for universal influenza vaccines due to its exceptional evolutionary stability across viral subtypes. This section details the biological basis for prioritizing M2e in next-generation vaccine development.

Historical Context of M2 Protein Discovery and Characterization

The M2 protein was first identified in 1981 through metabolic labeling studies of influenza-infected cells. Researchers observed a novel 9–15 kDa polypeptide distinct from the known matrix protein M1. Genetic analysis confirmed M2 is encoded by spliced mRNA from RNA segment 7, sharing its first 9 N-terminal residues with M1 but featuring a unique transmembrane domain [4] [9].

Key milestones include:

  • Monoclonal antibody 14C2 development (1988): This antibody bound M2e (residues 6–15), inhibiting viral replication in vitro without blocking viral entry—indicating a non-neutralizing mechanism [4].
  • Functional characterization: M2 acts as a proton-selective ion channel (viroporin) essential for viral uncoating. Acidic endosomes activate M2, triggering H+ influx into virions to dissociate M1 from ribonucleoproteins [9].
  • Structural elucidation: Nuclear magnetic resonance studies revealed M2’s tetrameric structure stabilized by disulfide bonds (Cys17/Cys19). His37 and Trp41 residues are critical for pH gating and are conserved across all influenza A strains [4] [6].

Table 1: Key Structural Features of M2 Protein

DomainResiduesFunctionConservation
Extracellular (M2e)1–23Antibody binding site>95% in human isolates
Transmembrane24–43Ion channel pore (His37/Trp41 gating)100%
Cytoplasmic44–97Virion assembly and membrane scissionVariable

Evolutionary Conservation of M2e Across Influenza A Subtypes

M2e exhibits remarkable sequence stability compared to hypervariable proteins like HA. Analysis of 27,253 human-, 15,367 avian-, and 5,379 swine-derived sequences confirms minimal variation in M2e:

  • Human-adapted strains: >95% preserve the core sequence SLLTEVETPIRNEWGCRCNDSSD [4] [6].
  • Avian/swine strains: Isolates like H5N1 (Goose/Guangdong/1996) and H9N2 (Hong Kong/1073/1999) show >90% M2e identity to human strains [2].

Conservation is attributed to:

  • Functional constraints: Mutations in M2e’s disulfide-bonded loop (Cys17–Cys19) disrupt tetramer stability, impairing ion channel function [4].
  • Genetic linkage: M2e residues 1–9 overlap with the M1 open reading frame; mutations could destabilize M1, compromising virion integrity [6] [9].
  • Low immune pressure: M2e is poorly immunogenic during natural infection, reducing selection for escape mutants [4].

Table 2: M2e Sequence Conservation Across Influenza A Subtypes

SubtypeRepresentative StrainM2e SequenceIdentity vs. H1N1 (%)
H1N1A/Puerto Rico/8/1934SLLTEVETPIRNEWGCRCNDSSD100%
H3N2A/New York/392/2004SLLTEVETPIRNEWGCRCNDSSD100%
H5N1A/Goose/Guangdong/1/1996SLLTEVETPTRNEWGCRCNDSSD95.6%
H9N2A/Hong Kong/1073/1999SLLTEVETPIRNEWGCRCNDSSD100%

Rationale for Targeting M2e in Pandemic Preparedness Strategies

Conventional influenza vaccines fail against pandemic strains due to antigenic shift/drift in HA/NA. M2e-based vaccines address this via:

Cross-Protective Immunity

  • Antibody-dependent mechanisms: Anti-M2e antibodies recruit natural killer cells and macrophages to eliminate infected cells via antibody-dependent cellular cytotoxicity (ADCC). Passive transfer of M2e-specific antibodies (e.g., TCN-032) reduces viral titers >100-fold in mice challenged with heterosubtypic H5N1 or H7N9 [4] [9].
  • T-cell synergy: Fusion vaccines coupling M2e to nucleoprotein (NP) induce NP-specific cytotoxic T lymphocytes (CTLs) that clear infected cells. NP137–182 epitopes drive CTL responses against conserved viral internal proteins [2].

Pandemic Response Advantages

  • Rapid deployment: M2e vaccines avoid strain matching delays. Clinical candidates (e.g., M2e-HBc virus-like particles) can be manufactured without egg-based propagation [8] [9].
  • One Health alignment: M2e vaccines reduce zoonotic spillover risk by targeting epitopes conserved across avian, swine, and human reservoirs [7].
  • Complementary to global initiatives: The WHO’s 2025 Pandemic Accord prioritizes equitable access to broadly protective vaccines—a strength of M2e platforms [10].

Table 3: M2e vs. Conventional Vaccine Strategies for Pandemics

ParameterHA/NA-Targeted VaccinesM2e-Based Vaccines
Development timeline6+ months (strain-dependent)Pre-existing, stockpilable
Cross-subtype coverageLimited (e.g., within H3 lineage)Broad (all influenza A subtypes)
Mechanism of actionNeutralizing antibodiesADCC, CTL activation
Production platformEggs/cell culture-dependentRecombinant (bacteria, phage, VLPs)

Properties

Product Name

M2e, human

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

Molecular Formula

C107H170N32O41S2

Molecular Weight

2624.8 g/mol

InChI

InChI=1S/C107H170N32O41S2/c1-11-48(8)81(136-100(174)71-21-16-30-139(71)104(178)83(50(10)144)138-90(164)59(24-27-77(152)153)123-101(175)80(47(6)7)135-89(163)58(23-26-76(150)151)124-103(177)82(49(9)143)137-95(169)61(32-46(4)5)126-91(165)60(31-45(2)3)125-84(158)53(108)40-140)102(176)122-56(20-15-29-116-107(113)114)86(160)128-63(34-72(109)145)92(166)121-57(22-25-75(148)149)88(162)127-62(33-51-38-117-54-18-13-12-17-52(51)54)85(159)118-39-74(147)119-69(43-181)98(172)120-55(19-14-28-115-106(111)112)87(161)134-70(44-182)99(173)129-64(35-73(110)146)93(167)130-65(36-78(154)155)94(168)132-68(42-142)97(171)133-67(41-141)96(170)131-66(105(179)180)37-79(156)157/h12-13,17-18,38,45-50,53,55-71,80-83,117,140-144,181-182H,11,14-16,19-37,39-44,108H2,1-10H3,(H2,109,145)(H2,110,146)(H,118,159)(H,119,147)(H,120,172)(H,121,166)(H,122,176)(H,123,175)(H,124,177)(H,125,158)(H,126,165)(H,127,162)(H,128,160)(H,129,173)(H,130,167)(H,131,170)(H,132,168)(H,133,171)(H,134,161)(H,135,163)(H,136,174)(H,137,169)(H,138,164)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,179,180)(H4,111,112,115)(H4,113,114,116)/t48-,49+,50+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1

InChI Key

RTQXWAJLBWSLHM-MCSFJBBVSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

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